molecular formula C16H14N2O3 B6581695 N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide CAS No. 943822-70-6

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B6581695
CAS No.: 943822-70-6
M. Wt: 282.29 g/mol
InChI Key: AMBJZBDDBZDWOY-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide is a heterocyclic compound that features a furan ring, an oxazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.

    Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of the furan derivative with appropriate reagents.

    Coupling with Phenylacetamide: The final step involves coupling the furan-oxazole intermediate with phenylacetamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxazole ring may produce amino derivatives.

Scientific Research Applications

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide involves its interaction with molecular targets in biological systems. The furan and oxazole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and exhibits similar biological activities.

    5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Another furan-containing compound with potential medicinal applications.

    1,3,4-Oxadiazoles: These compounds share the oxazole ring and have a broad spectrum of biological activities.

Uniqueness

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide is unique due to the specific combination of the furan, oxazole, and phenylacetamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-15(21-18-13)14-7-4-8-20-14/h1-8,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJZBDDBZDWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7 mg of phenylacetic acid and 5 mg of C-(5-furan-2-yl-isoxazol-3-yl)-methylamine in DMF were added 8 mg of HOBt, 9 mg of EDC and 0.02 mL of TEA. After stirring at room temperature for 18 hrs, the reaction mixture was concentrated in vacuo. The concentrate was purified by preparative HPLC to produce 4 mg of the isoxazole derivative (Yield: 35%).
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
35%

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